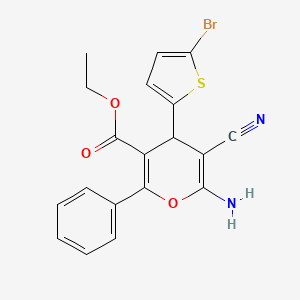![molecular formula C36H73NOS B15018683 N-[2-(octadecylsulfanyl)ethyl]hexadecanamide](/img/structure/B15018683.png)
N-[2-(octadecylsulfanyl)ethyl]hexadecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(octadecylsulfanyl)ethyl]hexadecanamide is an organic compound characterized by a long aliphatic chain and a sulfanyl group. This compound is of interest due to its unique structural properties, which make it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(octadecylsulfanyl)ethyl]hexadecanamide typically involves the reaction of octadecyl mercaptan with an appropriate amide precursor. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction. The process may involve heating the reaction mixture to moderate temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(octadecylsulfanyl)ethyl]hexadecanamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted amides.
Aplicaciones Científicas De Investigación
N-[2-(octadecylsulfanyl)ethyl]hexadecanamide has several applications in scientific research:
Chemistry: Used as a surfactant and in the synthesis of other complex molecules.
Biology: Investigated for its potential role in cell membrane studies due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the formulation of lubricants and coatings
Mecanismo De Acción
The mechanism of action of N-[2-(octadecylsulfanyl)ethyl]hexadecanamide involves its interaction with lipid bilayers in cell membranes. The long aliphatic chain allows it to integrate into the lipid bilayer, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport .
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(octadecylsulfanyl)ethyl]-2-phenylacetamide
- N-[2-(octadecylsulfanyl)ethyl]pyridine-3-carboxamide
Uniqueness
N-[2-(octadecylsulfanyl)ethyl]hexadecanamide is unique due to its specific combination of a long aliphatic chain and a sulfanyl group, which imparts distinct physicochemical properties. Compared to similar compounds, it offers better integration into lipid bilayers and enhanced stability in various chemical reactions .
Propiedades
Fórmula molecular |
C36H73NOS |
|---|---|
Peso molecular |
568.0 g/mol |
Nombre IUPAC |
N-(2-octadecylsulfanylethyl)hexadecanamide |
InChI |
InChI=1S/C36H73NOS/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-34-39-35-33-37-36(38)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2/h3-35H2,1-2H3,(H,37,38) |
Clave InChI |
MAXZBXNIMTXETD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCSCCNC(=O)CCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)prop-2-enamide](/img/structure/B15018613.png)
![N-[(1Z)-3-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B15018615.png)
acetyl}hydrazinylidene)-N-(4-methoxy-2-nitrophenyl)butanamide](/img/structure/B15018617.png)
![4-(6,7-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B15018633.png)

![N-(2,4-Difluoro-phenyl)-3-[(4-iodo-benzoyl)-hydrazono]-butyramide](/img/structure/B15018654.png)
![N'-[(E)-(2-ethoxy-5-methoxyphenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B15018663.png)
![3-(3-bromophenoxy)-N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B15018667.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-bromophenoxy)-2-methylpropanamide](/img/structure/B15018670.png)

![(2E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide](/img/structure/B15018686.png)

![3-(3-Bromophenyl)-3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B15018703.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,4-dimethoxybenzamide](/img/structure/B15018704.png)
